1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core and functionalized with a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole group is substituted with a 4-ethoxy-3-methoxyphenyl ring, while the pyrimidine ring is N3-phenyl-substituted. The ethoxy and methoxy groups may enhance solubility and modulate electronic effects, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C24H20N4O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-18-10-9-15(13-19(18)31-2)22-25-20(33-26-22)14-27-17-11-12-34-21(17)23(29)28(24(27)30)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
LICOLLPEGWPDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 2-Aminothiophene-3-carboxylate
The thienopyrimidine scaffold is synthesized by reacting ethyl 2-aminothiophene-3-carboxylate with phenyl isocyanate in refluxing 1,4-dioxane (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the pyrimidine ring.
Reaction Conditions :
Introduction of the 3-Phenyl Group
The 3-phenyl substituent is installed via a nucleophilic substitution reaction using phenylboronic acid under Suzuki–Miyaura conditions (Scheme 2).
Reaction Conditions :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base : 2 M Na₂CO₃
-
Solvent : 1,4-Dioxane/H₂O (4:1)
-
Temperature : 80°C, 6 hours
Synthesis of the 1,2,4-Oxadiazole Moiety
Preparation of 3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde
The oxadiazole ring is constructed from 4-ethoxy-3-methoxybenzonitrile and hydroxylamine hydrochloride (Scheme 3).
Reaction Conditions :
-
Nitrile to Amidoxime :
-
Reagents : NH₂OH·HCl, NaHCO₃
-
Solvent : Ethanol/H₂O (3:1)
-
Temperature : 70°C, 4 hours
-
-
Cyclization to Oxadiazole :
Coupling of Thienopyrimidine and Oxadiazole Moieties
Alkylation at the N1-Position
The oxadiazole-5-carbaldehyde is reduced to the corresponding alcohol using NaBH₄, followed by bromination with PBr₃ to yield the 5-(bromomethyl)oxadiazole derivative. This intermediate undergoes nucleophilic substitution with the thienopyrimidine core (Scheme 4).
Reaction Conditions :
Optimization and Mechanistic Insights
Role of Solvent in Cyclocondensation
Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization efficiency by stabilizing transition states through dipole interactions. Substituting 1,4-dioxane with DMF reduces yields by 15–20% due to competing side reactions.
Palladium Catalysis in Suzuki Coupling
The use of Pd(PPh₃)₄ mitigates homocoupling of phenylboronic acid, achieving >90% conversion. Lower catalyst loading (2 mol%) results in incomplete coupling, necessitating stoichiometric adjustments.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound shares a thieno[3,2-d]pyrimidine-2,4-dione core with several analogs (Table 1). Key structural differences lie in the substituents on the oxadiazole and phenyl rings:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and hydrophobic interactions, whereas the ethoxy/methoxy groups in the target compound may improve solubility.
Thermodynamic and Physicochemical Properties
While specific data for the target compound are unavailable, related derivatives exhibit:
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to bacterial DNA gyrase (target for antimicrobial activity) .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-enzyme complexes over 100 ns trajectories.
- QSAR models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent properties with activity .
How can contradictory results in antimicrobial activity data be resolved?
Advanced Research Question
Contradictions often arise from assay variability or structural instability:
- Assay standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing.
- Stability studies : Monitor compound degradation in DMSO stock solutions via HPLC over 72 hours .
- Metabolite analysis : LC-MS to identify hydrolysis products (e.g., oxadiazole ring opening under acidic conditions) .
What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising membrane permeability (target logP ~3.5) .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethoxy group demethylation) and block them with fluorine substituents .
- Prodrug design : Mask acidic protons (e.g., thienopyrimidine dione) as ester prodrugs for enhanced oral bioavailability .
How should researchers analyze crystallographic data to confirm the compound’s 3D structure?
Advanced Research Question
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/ethyl acetate mixtures. Refine data with SHELX to resolve bond angles/rotational disorders .
- Key metrics : Validate planarity of the thienopyrimidine core (torsion angles <5°) and oxadiazole-phenyl dihedral angles (~30°) .
What are the best practices for scaling up synthesis while maintaining purity?
Basic Research Question
- Process optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) for alkylation steps.
- Workup protocols : Use flash chromatography (silica gel, ethyl acetate/hexane) for intermediates and preparative HPLC for final purification .
- Quality control : In-process LC-MS monitoring to detect side products (e.g., over-alkylation) .
Table 1: Comparative Biological Activity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
